Valrocemida
Descripción general
Descripción
Valrocemida es un agente anticonvulsivo en investigación que se ha explorado por su posible uso en el tratamiento de la epilepsia. Es un derivado del ácido valproico y la glicina, diseñado para penetrar el cerebro de manera más efectiva.
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar la formación y reactividad del enlace amida.
Biología: Investigado por sus efectos en los sistemas de neurotransmisores y sus posibles propiedades neuroprotectoras.
Medicina: Explorado como un agente anticonvulsivo para el tratamiento de la epilepsia. .
Mecanismo De Acción
El mecanismo de acción exacto de la valrocemida no se comprende completamente. Se cree que ejerce sus efectos anticonvulsivos modulando la actividad de los neurotransmisores en el cerebro. This compound puede mejorar los efectos inhibitorios del ácido gamma-aminobutírico (GABA) y la glicina, lo que lleva a una reducción de la excitabilidad neuronal y la actividad convulsiva .
Análisis Bioquímico
Biochemical Properties
Valrocemide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One notable interaction is with MIP synthase, an enzyme involved in the synthesis of myo-inositol phosphate. Valrocemide inhibits MIP synthase activity in a competitive manner, which suggests that it may alter the levels of myo-inositol phosphate in the brain . Additionally, Valrocemide interacts with gamma-aminobutyric acid (GABA) and glycine receptors, enhancing their inhibitory effects on neuronal activity .
Cellular Effects
Valrocemide affects various types of cells and cellular processes. In neuronal cells, it enhances the inhibitory effects of GABA and glycine, leading to reduced neuronal excitability and seizure activity . Valrocemide also influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of Valrocemide involves its binding interactions with specific biomolecules. Valrocemide binds to GABA and glycine receptors, enhancing their inhibitory effects on neuronal activity . It also inhibits MIP synthase activity, reducing the synthesis of myo-inositol phosphate . These interactions result in the modulation of neurotransmitter levels and neuronal excitability, contributing to its anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Valrocemide have been observed to change over time. Valrocemide is relatively stable, but it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that Valrocemide can maintain its anticonvulsant effects over extended periods, although its stability and degradation need to be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of Valrocemide vary with different dosages in animal models. At lower doses, Valrocemide effectively reduces seizure activity without significant adverse effects . At higher doses, it can cause toxic effects, including central nervous system and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
Valrocemide is involved in several metabolic pathways, primarily through enzymatic amide hydrolysis, yielding valproylglycine . In humans, Valrocemide is metabolized to produce valproate, although the levels are below the therapeutic range . This metabolic pathway suggests that Valrocemide may have a unique pharmacokinetic profile compared to other antiepileptic drugs .
Transport and Distribution
Valrocemide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . It is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . These factors influence its localization and accumulation in various tissues, affecting its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of Valrocemide is primarily within the cytoplasm, where it interacts with GABA and glycine receptors . It may also localize to specific organelles involved in neurotransmitter synthesis and degradation . These interactions and localizations are crucial for its anticonvulsant activity and overall function within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Valrocemida se puede sintetizar mediante la reacción del ácido valproico con glicinamida. El proceso implica la formación de un enlace amida entre el grupo carboxilo del ácido valproico y el grupo amino de la glicinamida. La reacción generalmente requiere un agente de acoplamiento como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) para facilitar la formación del enlace amida .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: Valrocemida se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar ácidos carboxílicos correspondientes.
Reducción: La reducción de this compound puede producir aminas primarias.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se pueden usar nucleófilos como iones hidróxido (OH-) y aminas en condiciones básicas.
Principales productos formados:
Oxidación: Ácidos carboxílicos.
Reducción: Aminas primarias.
Sustitución: Diversas amidas sustituidas dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Valrocemida está estructuralmente relacionada con el ácido valproico y otros agentes anticonvulsivos. En comparación con el ácido valproico, la this compound tiene una estructura modificada que permite una mejor penetración en el cerebro y potencialmente menos efectos secundarios. Compuestos similares incluyen:
Ácido valproico: Anticonvulsivo ampliamente utilizado con un amplio espectro de actividad pero asociado con efectos secundarios como hepatotoxicidad y teratogenicidad.
Lacosamida: Un nuevo anticonvulsivo con un mecanismo de acción diferente, dirigido a los canales de sodio regulados por voltaje.
Pregabalina: Otro anticonvulsivo que modula los canales de calcio y se utiliza para el dolor neuropático.
La estructura única de la this compound y su potencial para menos efectos secundarios la convierten en un candidato prometedor para su desarrollo como agente anticonvulsivo.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-propylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGCAOVRLYSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238939 | |
Record name | Valrocemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92262-58-3 | |
Record name | Valrocemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92262-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valrocemide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092262583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valrocemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Valrocemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALROCEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7GO6OW7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.